molecular formula C10H13NOS B13794102 S-Pyridin-2-yl 2,2-dimethylpropanethioate CAS No. 81357-57-5

S-Pyridin-2-yl 2,2-dimethylpropanethioate

Cat. No.: B13794102
CAS No.: 81357-57-5
M. Wt: 195.28 g/mol
InChI Key: XPDBKSMFUVVSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Pyridin-2-yl 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C10H13NOS. It is a thioester derivative of pyridine, characterized by the presence of a pyridin-2-yl group attached to a 2,2-dimethylpropanethioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,2-dimethylpropanethioate can be achieved through several methods. One common approach involves the reaction of 2-pyridinethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired thioester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: S-Pyridin-2-yl 2,2-dimethylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

S-Pyridin-2-yl 2,2-dimethylpropanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic and biological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • S-(Pyridin-2-yl) 4-nitrobenzoate
  • S-(Pyridin-2-yl) 4-methylbenzoate
  • S-(Pyridin-2-yl) 4-methoxybenzoate

Comparison: S-Pyridin-2-yl 2,2-dimethylpropanethioate is unique due to its 2,2-dimethylpropanethioate moiety, which imparts distinct steric and electronic properties. Compared to similar compounds like S-(Pyridin-2-yl) 4-nitrobenzoate, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and catalysis .

Properties

CAS No.

81357-57-5

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-pyridin-2-yl 2,2-dimethylpropanethioate

InChI

InChI=1S/C10H13NOS/c1-10(2,3)9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3

InChI Key

XPDBKSMFUVVSAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.